molecular formula C14H21N3O2S2 B2734412 N1,N1-diethyl-N2-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine CAS No. 1251564-13-2

N1,N1-diethyl-N2-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine

Cat. No. B2734412
M. Wt: 327.46
InChI Key: IQLBHQFICYJZAR-UHFFFAOYSA-N
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Description

N1,N1-diethyl-N2-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine, also known as compound A, is a small molecule drug that has been found to have potential applications in scientific research. The synthesis method of compound A involves multiple steps and has been optimized to obtain high yields.

Scientific Research Applications

Antimicrobial and Antiviral Activity

N1,N1-diethyl-N2-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine and its derivatives have been studied for their potential antimicrobial and antiviral properties. For instance, derivatives of this compound have been synthesized and evaluated for their antibacterial activity against pathogenic bacteria species such as Staphylococcus aureus, Micrococcus luteus, Staphylococcus pyogenes, Bacillus subtilis, and E. coli. These compounds showed promising results, with some exhibiting higher activity than the positive control, streptomycin (Al‐Janabi, Elzupir, & Yousef, 2020). Additionally, molecular docking studies indicated potential as inhibitors of 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, essential for viral proliferation.

Catalytic Applications

Another application involves catalytic systems utilizing derivatives of N1,N1-diethyl-N2-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine for the synthesis of benzimidazoles, demonstrating efficiency in condensation reactions at room temperature with high yields and short reaction times (Khazaei et al., 2011). These catalytic systems highlight the versatility and potential of these compounds in facilitating organic synthesis reactions.

Electrochemical and Coordination Chemistry

The compound's derivatives have also been explored in electrochemical applications and coordination chemistry, illustrating their ability to form complexes with metals such as nickel. These complexes have been characterized by various analytical techniques, revealing insights into their structure and potential applications in materials science (Bermejo et al., 2000). The interaction with metal centers suggests applications ranging from catalysis to the development of new materials with specific electronic or magnetic properties.

Green Chemistry and Corrosion Inhibition

In the context of green chemistry, derivatives of N1,N1-diethyl-N2-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine have been synthesized from biomass platform molecules and demonstrated significant anti-corrosion performance for carbon steel in acidic media. This application underscores the compound's role in sustainable chemistry, offering environmentally friendly solutions for corrosion protection (Chen et al., 2021).

properties

IUPAC Name

N',N'-diethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S2/c1-4-17(5-2)9-8-15-14-16-12-7-6-11(21(3,18)19)10-13(12)20-14/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLBHQFICYJZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-diethyl-N2-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine

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